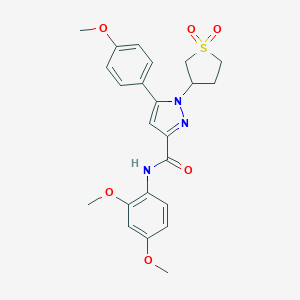

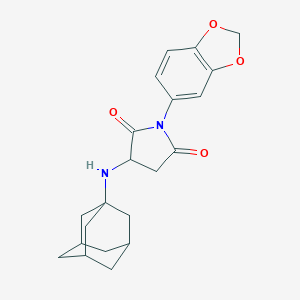

![molecular formula C12H17N3S B256341 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine](/img/structure/B256341.png)

6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine, also known as DBT or Methoxy-X04, is a fluorescent dye that has been widely used in scientific research. It is a benzothiazole derivative that has a high affinity for beta-amyloid plaques, which are a hallmark of Alzheimer's disease.

Mechanism of Action

6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine binds to beta-amyloid plaques through hydrophobic interactions and hydrogen bonding. The fluorescence of 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine is enhanced upon binding to beta-amyloid plaques, which allows for their visualization under a fluorescence microscope. 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine has been shown to selectively bind to beta-amyloid plaques in postmortem brain tissue from Alzheimer's disease patients.

Biochemical and Physiological Effects:

6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine has no known biochemical or physiological effects on living organisms. It is a non-toxic fluorescent dye that can be used in vitro and in vivo experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine in lab experiments include its high selectivity and sensitivity for beta-amyloid plaques, its non-toxicity, and its compatibility with a variety of imaging techniques. However, 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine has some limitations, including its inability to differentiate between different beta-amyloid isoforms and its limited penetration into the brain tissue.

Future Directions

For 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine research include the development of more selective and sensitive fluorescent probes for beta-amyloid plaques, the use of 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine in longitudinal studies of Alzheimer's disease progression, and the exploration of 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine's potential as a diagnostic tool for Alzheimer's disease. Additionally, 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine could be used to study the effect of different drugs on beta-amyloid aggregation in vivo.

Synthesis Methods

The synthesis method of 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine involves the reaction of 2-aminobenzothiazole with diethylamine in the presence of formaldehyde. The reaction yields a yellow solid that can be purified by recrystallization. The purity of the final product can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine has been widely used as a fluorescent probe to visualize beta-amyloid plaques in Alzheimer's disease. It has also been used to study the aggregation of other amyloidogenic proteins, such as alpha-synuclein in Parkinson's disease and prion protein in Creutzfeldt-Jakob disease. 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine has also been used to study the mechanism of action of drugs that target beta-amyloid aggregation, such as beta-secretase inhibitors and gamma-secretase modulators.

properties

Product Name |

6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine |

|---|---|

Molecular Formula |

C12H17N3S |

Molecular Weight |

235.35 g/mol |

IUPAC Name |

6-(diethylaminomethyl)-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C12H17N3S/c1-3-15(4-2)8-9-5-6-10-11(7-9)16-12(13)14-10/h5-7H,3-4,8H2,1-2H3,(H2,13,14) |

InChI Key |

CLJFFZHTRKYUEZ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC1=CC2=C(C=C1)N=C(S2)N |

Canonical SMILES |

CCN(CC)CC1=CC2=C(C=C1)N=C(S2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

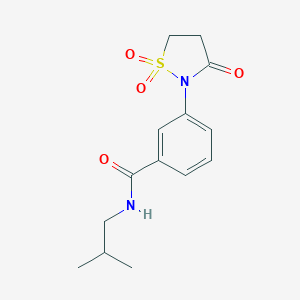

![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B256275.png)

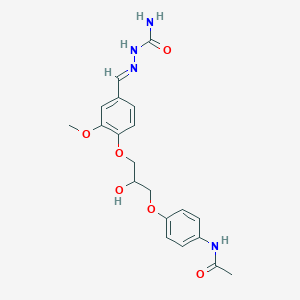

![N-(tert-butyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B256283.png)

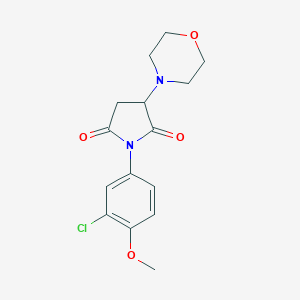

![5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B256294.png)

![6-methyl-5-[4-(4-methylpiperidin-1-yl)anilino]-2H-1,2,4-triazin-3-one](/img/structure/B256295.png)

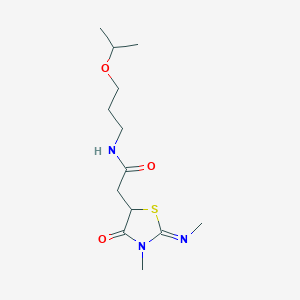

![2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B256296.png)

![1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one](/img/structure/B256304.png)

![N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine](/img/structure/B256306.png)

![3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B256308.png)